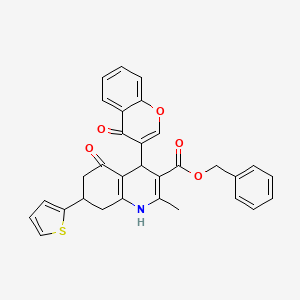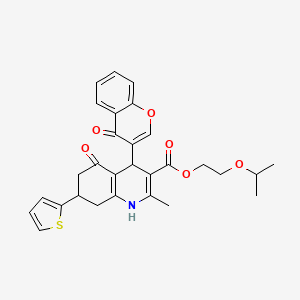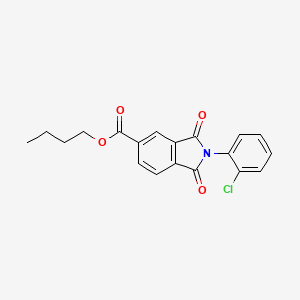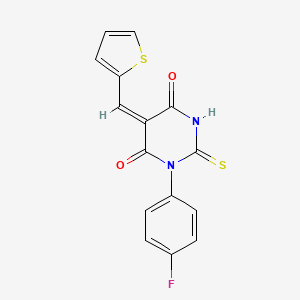![molecular formula C25H18N2O2S3 B11623112 (5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11623112.png)
(5Z)-5-(4-methylbenzylidene)-3-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(4-メチルベンジリデン)-3-[2-オキソ-2-(10H-フェノチアジン-10-イル)エチル]-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオン環、フェノチアジン、ベンジリデン部分を組み合わせた独特の構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
(5Z)-5-(4-メチルベンジリデン)-3-[2-オキソ-2-(10H-フェノチアジン-10-イル)エチル]-2-チオキソ-1,3-チアゾリジン-4-オンの合成は通常、複数段階のプロセスを伴います。一般的な方法の1つは、4-メチルベンズアルデヒドとチオセミカルバジドの縮合からチオセミカルバゾン中間体を形成することから始まります。この中間体は、クロロ酢酸と環化反応を起こしてチアゾリジンオン環を生成します。最後のステップは、塩基性条件下でチアゾリジンオンを2-クロロ-1-(10H-フェノチアジン-10-イル)エタノンと反応させて目的化合物を形成することです。
工業生産方法
この化合物の工業生産は、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、グリーンケミストリーの原則を使用して、持続可能な生産を確実にすることが含まれます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-3-[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 2-oxo-2-(10H-phenothiazin-10-yl)ethylamine to form an intermediate, which is then cyclized with thioglycolic acid under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反応の分析
反応の種類
(5Z)-5-(4-メチルベンジリデン)-3-[2-オキソ-2-(10H-フェノチアジン-10-イル)エチル]-2-チオキソ-1,3-チアゾリジン-4-オンは、以下の化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するように酸化することができます。
還元: 還元反応は、カルボニル基をアルコールに変換することができます。
置換: フェノチアジン部分は、求電子置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: 求電子置換は、酸性条件下で臭素や硝酸などの試薬を使用して行うことができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生じることができ、還元はアルコールを生成することができます。
科学研究への応用
化学
化学では、(5Z)-5-(4-メチルベンジリデン)-3-[2-オキソ-2-(10H-フェノチアジン-10-イル)エチル]-2-チオキソ-1,3-チアゾリジン-4-オンは、より複雑な分子の合成のための構成単位として使用されます。その独特の構造により、新しい化学反応とメカニズムを探求することができます。
生物学
生物学研究では、この化合物は、抗菌剤や抗がん剤としての可能性について研究されています。生物学的マクロ分子と相互作用する能力は、細胞プロセスを研究し、新しい治療薬を開発するための貴重なツールとなります。
医学
医学では、(5Z)-5-(4-メチルベンジリデン)-3-[2-オキソ-2-(10H-フェノチアジン-10-イル)エチル]-2-チオキソ-1,3-チアゾリジン-4-オンは、がんや感染症など、さまざまな疾患の潜在的な治療薬として、前臨床試験で有望な結果を示しています。その独特の作用機序と特定の分子経路を標的化する能力により、医薬品開発の候補となっています。
産業
産業分野では、この化合物は、導電性や蛍光性などの特定の特性を持つ新素材の開発に使用することができます。その汎用性により、さまざまな産業用途で貴重な成分となっています。
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological macromolecules.
Medicine: The compound has shown promise in preliminary studies as an anti-cancer agent due to its ability to interfere with specific cellular pathways.
Industry: In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
作用機序
(5Z)-5-(4-メチルベンジリデン)-3-[2-オキソ-2-(10H-フェノチアジン-10-イル)エチル]-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は、細胞内の特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、それらの活性を調節し、細胞プロセスに影響を与えることができます。たとえば、細胞増殖に関与する特定の酵素の活性を阻害し、抗がん効果をもたらす可能性があります。さらに、反応性酸素種を生成する能力は、抗菌活性に寄与する可能性があります。
類似化合物との比較
類似化合物
(5Z)-5-(4-メチルベンジリデン)-2-チオキソ-1,3-チアゾリジン-4-オン: フェノチアジン部分を欠いているため、生物学的活性が異なります。
(5Z)-5-(4-メチルベンジリデン)-3-[2-オキソ-2-(フェニル)エチル]-2-チオキソ-1,3-チアゾリジン-4-オン: フェノチアジン部分の代わりにフェニル基を含んでいるため、化学反応性と生物学的効果が異なります。
独自性
(5Z)-5-(4-メチルベンジリデン)-3-[2-オキソ-2-(10H-フェノチアジン-10-イル)エチル]-2-チオキソ-1,3-チアゾリジン-4-オンにフェノチアジン部分が存在することは、類似化合物と区別する特徴です。この構造的特徴は、その独特の化学反応性と生物学的活性に寄与し、さまざまな分野の研究開発において貴重な化合物となっています。
特性
分子式 |
C25H18N2O2S3 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC名 |
(5Z)-5-[(4-methylphenyl)methylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H18N2O2S3/c1-16-10-12-17(13-11-16)14-22-24(29)26(25(30)32-22)15-23(28)27-18-6-2-4-8-20(18)31-21-9-5-3-7-19(21)27/h2-14H,15H2,1H3/b22-14- |
InChIキー |
NVHKPQHBCKPTTO-HMAPJEAMSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
正規SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623045.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623047.png)
![N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)
![N-[(4-Methylphenyl)methyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11623068.png)
![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623076.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623080.png)
![3-(3,4-dichlorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11623088.png)
![methyl 2-[2-(4-tert-butylphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623099.png)
![ethyl (2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623104.png)
![N-{1-[(2-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11623115.png)


